2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide
Overview
Description
2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide is a heterocyclic compound that features a benzothiazole ring fused with an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic pathways include:
Knoevenagel Condensation: This involves the reaction of 2-aminobenzothiazole with aromatic aldehydes in the presence of a base such as piperidine in ethanol.
Biginelli Reaction: A multicomponent reaction involving 2-aminobenzothiazole, aldehydes, and β-keto esters under acidic conditions.
Industrial Production Methods
Industrial production methods often utilize green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzothiazoles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential treatment for neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: Inhibition of DNA replication and cell division pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide.
2-Phenylbenzothiazole: Known for its anticancer properties.
2-Methylbenzothiazole: Exhibits antimicrobial activity.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide is unique due to its combination of the benzothiazole ring with an ethanimidamide group, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.